![molecular formula C21H35N2OP B14775547 2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphine group and an oxazoline ring, making it a valuable ligand in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine typically involves multiple steps. One common method includes the reaction of 2-bromomethyl-6-(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-pyridine with bis(1,1-dimethylethyl)phosphine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: It acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and metal salts for coordination reactions. The conditions often involve inert atmospheres and controlled temperatures to ensure the stability of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and metal complexes, which are valuable in various catalytic processes .
Applications De Recherche Scientifique
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal, thereby enhancing its catalytic activity. The molecular targets include transition metals, and the pathways involved are related to catalytic cycles in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,1-dimethylethyl)phosphine: A simpler phosphine compound used in similar catalytic applications.
1,2-Bis(di-tert-butylphosphinomethyl)ferrocene: Another ligand with a similar phosphine group but different structural features.
1,2-Bis(®-tert-butyl(methyl)phosphino)benzene: A chiral ligand used in asymmetric catalysis.
Uniqueness
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine is unique due to its combination of a phosphine group and an oxazoline ring, providing distinct steric and electronic properties that enhance its effectiveness as a ligand in various catalytic processes .
Propriétés
Formule moléculaire |
C21H35N2OP |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
ditert-butyl-[[6-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]methyl]phosphane |
InChI |
InChI=1S/C21H35N2OP/c1-19(2,3)17-13-24-18(23-17)16-12-10-11-15(22-16)14-25(20(4,5)6)21(7,8)9/h10-12,17H,13-14H2,1-9H3 |
Clé InChI |
RNNHGSRRHNPWFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)CP(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


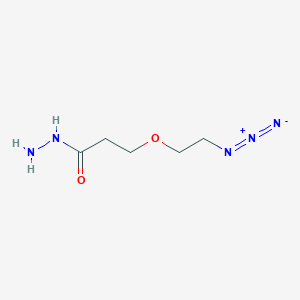
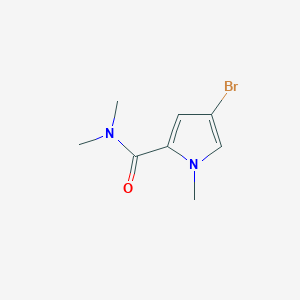
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
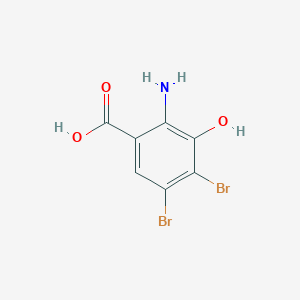
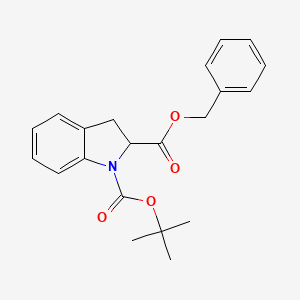
![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
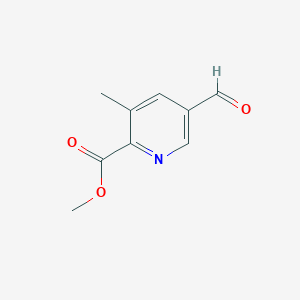


![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
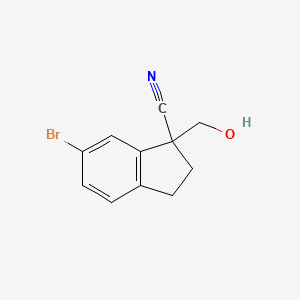
![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)
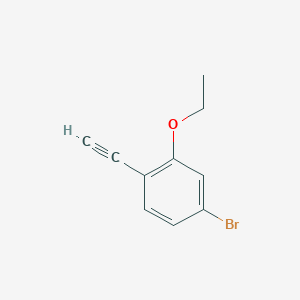
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)
